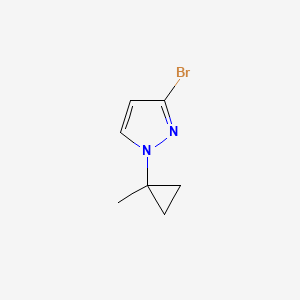![molecular formula C6H9F2N B13336130 3,3-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13336130.png)
3,3-Difluorobicyclo[3.1.0]hexan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorobicyclo[310]hexan-6-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 3-position of the bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorobicyclo[3.1.0]hexan-6-amine typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method starts with the preparation of 6,6-difluorobicyclo[3.1.0]hexan-3-one, which is then converted to the amine derivative through reductive amination or other suitable amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of robust catalysts and controlled reaction environments to facilitate the cyclopropanation and fluorination steps efficiently .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorobicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include various fluorinated amines, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluorobicyclo[3.1.0]hexan-6-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluorobicyclo[3.1.0]hexan-6-amine involves its interaction with molecular targets through its fluorine atoms and amine group. These interactions can influence various biochemical pathways and molecular processes, making the compound useful in studying enzyme inhibition, receptor binding, and other biological activities .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
- 6,6-Difluorobicyclo[3.1.0]hexan-3-one
- 6,6-Difluorobicyclo[3.1.0]hexan-3-ol
Uniqueness
3,3-Difluorobicyclo[3.1.0]hexan-6-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
3,3-difluorobicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-3-4(2-6)5(3)9/h3-5H,1-2,9H2 |
InChI Key |
DWARKUKQBSIXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2N)CC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


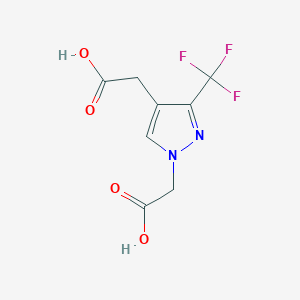
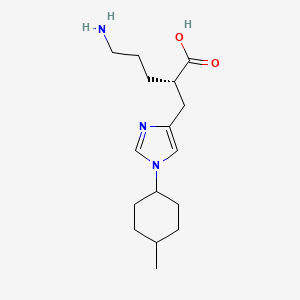
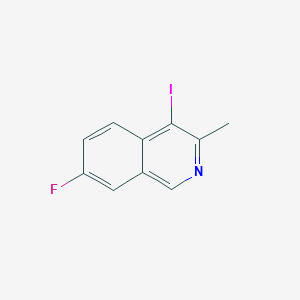
![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
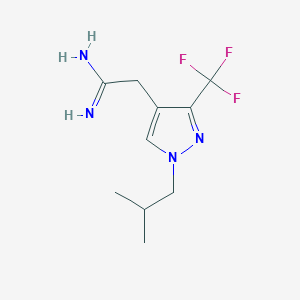
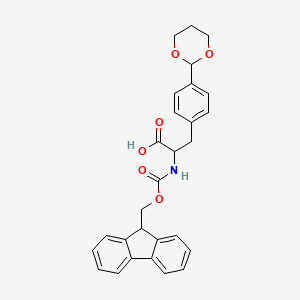

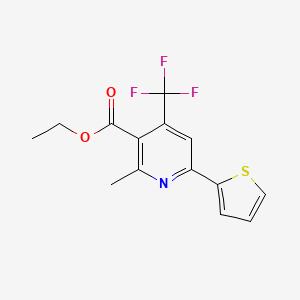
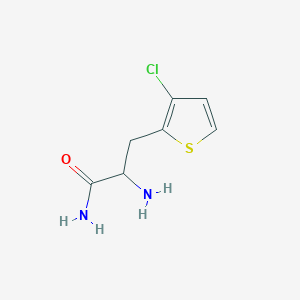
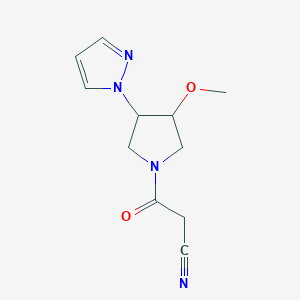
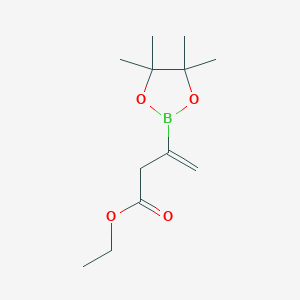
![2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)

